Nonaethylene glycol

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O10/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h19-20H,1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUUTMGDONTGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187492 | |

| Record name | Nonaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3386-18-3 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3386-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonaethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Nonaethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Nonaethylene glycol, a monodisperse oligoethylene glycol, is a cornerstone in various scientific and industrial applications, particularly in the realms of drug delivery, bioconjugation, and materials science. Its unique physicochemical properties, including high water solubility and biocompatibility, make it an invaluable tool for enhancing the therapeutic efficacy of pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its application in drug development.

Core Chemical and Physical Properties

This compound is a polymer composed of nine repeating ethylene glycol units.[] This structure imparts excellent water solubility and a hydrophilic nature.[][2] The terminal hydroxyl groups are reactive and can be further derivatized for various applications.[][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₈O₁₀ | |

| Molecular Weight | 414.5 g/mol | |

| CAS Number | 3386-18-3 | |

| Appearance | White to off-white powder or lump | |

| Melting Point | 24.0 - 26 °C | |

| Boiling Point | 190 °C at 0.01 mmHg; 148°C at 0.7mmHg | |

| Purity | >95.0% (GC) | |

| Refractive Index | n20D 1.46 | |

| XLogP3-AA | -2.3 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 10 | |

| Rotatable Bond Count | 26 | |

| Exact Mass | 414.24649740 Da | |

| Monoisotopic Mass | 414.24649740 Da | |

| Topological Polar Surface Area | 114 Ų | |

| Heavy Atom Count | 28 |

Experimental Protocols

Accurate determination of the chemical and physical properties of this compound is crucial for its effective application. Below are detailed methodologies for key experiments.

Determination of Purity by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample.

Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The purity is determined by comparing the peak area of this compound to the total area of all peaks.

Methodology:

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for polar compounds, such as a wax or polyethylene glycol phase column (e.g., Rtx-35, 30 m x 0.53 mm ID, 3.0 µm film thickness).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.

-

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Temperature Program:

-

Inlet Temperature: 250°C

-

Oven Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Hold: Maintain 280°C for 10 minutes.

-

-

Detector Temperature: 300°C

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard.

-

Calculate the purity by the area percent method:

-

% Purity = (Area of this compound peak / Total area of all peaks) x 100

-

-

Measurement of Viscosity using a Capillary Viscometer

Objective: To determine the kinematic viscosity of a this compound solution.

Principle: A capillary viscometer measures the time it takes for a fixed volume of liquid to flow through a capillary tube under the influence of gravity. This flow time is directly proportional to the kinematic viscosity.

Methodology:

-

Instrument: An Ubbelohde or similar suspended-level capillary viscometer.

-

Sample Preparation:

-

Prepare aqueous solutions of this compound at various concentrations (e.g., 10%, 20%, 30% w/v).

-

-

Procedure:

-

Select a viscometer with an appropriate capillary size for the expected viscosity range.

-

Charge the viscometer with the this compound solution.

-

Place the viscometer in a constant temperature water bath and allow it to equilibrate for at least 15 minutes.

-

Using suction, draw the liquid up through the capillary into the upper bulb.

-

Release the suction and measure the time it takes for the meniscus to pass between the two calibrated marks.

-

Repeat the measurement at least three times and calculate the average flow time.

-

-

Calculation:

-

Kinematic Viscosity (ν) = C * t

-

Where:

-

C is the calibration constant of the viscometer (in cSt/s).

-

t is the average flow time (in seconds).

-

-

-

Dynamic Viscosity (η) = ν * ρ

-

Where:

-

ρ is the density of the solution at the measurement temperature.

-

-

-

Assessment of Solubility

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Principle: The solubility is determined by observing the formation of a clear, homogeneous solution at a specific concentration and temperature.

Methodology:

-

Qualitative Assessment:

-

Place a small amount (e.g., 10 mg) of this compound into separate test tubes.

-

Add 1 mL of various solvents (e.g., water, ethanol, methanol, chloroform, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)) to each tube.

-

Vortex or shake the tubes vigorously for 1 minute.

-

Visually inspect for the complete dissolution of the solid. Record as "soluble," "partially soluble," or "insoluble." Studies have shown PEG to be soluble in THF, chloroform, DMSO, methanol, and water.

-

-

Quantitative Assessment (Isothermal Titration):

-

Accurately weigh a known amount of this compound (e.g., 100 mg) into a beaker.

-

Using a burette, slowly add a specific solvent while continuously stirring at a constant temperature.

-

Record the volume of solvent required to completely dissolve the solid.

-

Calculate the solubility in terms of g/100 mL or mol/L.

-

Role in Drug Development: The PEGylation Workflow

This compound is a key component in PEGylation, the process of attaching polyethylene glycol chains to molecules such as proteins, peptides, or nanoparticles. This process significantly improves the pharmacokinetic and pharmacodynamic properties of therapeutic agents. PEGylation can enhance drug solubility, prolong circulation time by shielding the molecule from the host's immune system, and reduce enzymatic degradation.

Visualization of the PEGylation Process for Nanoparticle Drug Delivery

The following diagram illustrates a typical workflow for the PEGylation of a nanoparticle-based drug delivery system.

Caption: Workflow of Nanoparticle PEGylation for Enhanced Drug Delivery.

Impact of PEGylation on Nanoparticle Fate

The "stealth" effect conferred by the hydrophilic PEG layer reduces opsonization (the process by which particles are marked for phagocytosis) and subsequent clearance by the mononuclear phagocyte system. This leads to a longer circulation half-life of the drug carrier, increasing the probability of it reaching the target tissue.

References

Nonaethylene Glycol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonaethylene glycol (NEG), a member of the polyethylene glycol (PEG) family, is a hydrophilic polymer with a defined structure consisting of nine repeating ethylene glycol units. Its precise chain length and resulting physicochemical properties make it a valuable compound in various scientific and industrial applications, including as a linker in drug conjugates, a surfactant, and a component in the synthesis of more complex polymers. This guide provides an in-depth overview of the molecular structure, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of this compound.

Molecular Structure and Formula

This compound is a polyether diol with the molecular formula C18H38O10 [1][2][3]. The structure consists of a chain of nine ethylene oxide units terminated by hydroxyl groups.

The IUPAC name for this compound is 2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol[1]. Other synonyms include 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol and HO-PEG-9-OH[1].

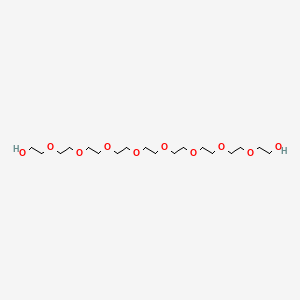

Molecular Structure Visualization:

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C18H38O10 | |

| Molecular Weight | 414.49 g/mol | |

| Appearance | White to off-white powder or lump | |

| Melting Point | 26 °C | |

| Boiling Point | Not available | |

| Density | Not available | |

| Purity | ≥ 95% (GC) | |

| Refractive Index (n20D) | 1.46 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 10 | |

| Topological Polar Surface Area | 114 Ų | |

| Rotatable Bond Count | 25 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of monodisperse polyethylene glycols like this compound is the Williamson ether synthesis. This involves the reaction of a metal salt of a shorter PEG chain with a tosylated derivative of another PEG chain.

Illustrative Synthesis Workflow:

Caption: Williamson ether synthesis of this compound.

A specific protocol for a similar PEG synthesis involves reacting the monosodium salt of triethylene glycol with the ditosylate of triethylene glycol in a solvent such as tetrahydrofuran. The resulting product mixture can then be purified to isolate this compound.

Analytical Methods

The purity and identity of this compound are typically assessed using chromatographic and spectroscopic techniques.

3.2.1. Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the purity of polyethylene glycols.

General GC Protocol Outline:

-

Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or water).

-

Standard Preparation: Prepare standard solutions of known concentrations of this compound and any potential impurities (e.g., shorter or longer PEG oligomers).

-

GC System: Utilize a gas chromatograph equipped with a capillary column suitable for the analysis of glycols (e.g., a wax-type column).

-

Operating Conditions:

-

Injector Temperature: Typically around 250 °C.

-

Detector Temperature (FID): Typically around 250-300 °C.

-

Oven Temperature Program: A temperature ramp is often employed, for example, starting at a lower temperature and increasing to a higher temperature to ensure the elution of all components.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Analysis: Inject the sample and standard solutions into the GC system. Identify and quantify the this compound peak based on its retention time and peak area relative to the standards.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the hydroxyl end-groups and the repeating ethylene oxide units. The integration of these signals can be used to confirm the chain length.

-

¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule, further confirming its structure.

Logical Relationship of Analytical Data:

Caption: Analytical workflow for this compound characterization.

Applications in Research and Development

This compound's defined structure and biocompatibility make it a valuable tool in several research and development areas:

-

Drug Delivery: As a discrete length PEG linker, it can be used to connect a therapeutic agent to a targeting moiety in antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The hydrophilic nature of the PEG chain can improve the solubility and pharmacokinetic profile of the conjugate.

-

Bioconjugation: The terminal hydroxyl groups can be readily functionalized to allow for covalent attachment to proteins, peptides, and other biomolecules.

-

Surface Modification: this compound can be used to modify surfaces to reduce non-specific protein adsorption, a critical requirement for biomedical implants and diagnostic devices.

-

Surfactants and Emulsifiers: Due to its amphiphilic nature (hydrophilic PEG chain and potential for hydrophobic modification at the ends), it can act as a non-ionic surfactant.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation. It is recommended to handle it in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide on the Molecular Weight of Nonaethylene Glycol

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nonaethylene glycol, with a primary focus on its molecular weight and the methodologies for its determination. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed experimental protocols and contextual information relevant to the application of polyethylene glycols (PEGs) in pharmaceuticals.

Physicochemical Properties of this compound

This compound is a discrete polyethylene glycol (PEG) compound, meaning it consists of a specific number of ethylene glycol units. It is a valuable compound in various scientific and industrial applications, including as a linker in bioconjugation and a component in the synthesis of more complex polymers. A precise understanding of its molecular properties is crucial for its effective application.

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Weight | 414.5 g/mol | PubChem |

| Molecular Formula | C₁₈H₃₈O₁₀ | PubChem |

| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | PubChem |

| CAS Number | 3386-18-3 | PubChem |

Experimental Determination of Molecular Weight

While the molecular weight of a discrete compound like this compound is fixed, polyethylene glycols are often synthesized as polydisperse mixtures, necessitating experimental determination of their average molecular weight and molecular weight distribution. Several analytical techniques are employed for this purpose. The choice of method depends on the nature of the PEG (e.g., its size, charge, and the complexity of the mixture) and the specific information required.

Commonly used techniques for determining the molecular weight of polyethylene glycols include:

-

Mass Spectrometry (MS) : Electrospray Ionization Time-of-Flight (ESI-TOF) MS and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are powerful techniques for the analysis of polymers.[1][2][3] These methods can determine the molecular weight of individual oligomers in a mixture, providing detailed information about the molecular weight distribution.[1] For large PEGs, the generation of multiply charged ions in ESI-MS can complicate spectra, a challenge that can be addressed through advanced techniques like ion-mobility spectrometry.

-

Size-Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic volume. It is a widely used method for determining the average molecular weight and polydispersity of polymers. The accuracy of SEC is dependent on the use of appropriate calibration standards. Coupling SEC with detectors like multi-angle light scattering (MALLS) and differential refractive index (dRI) can provide absolute molecular weight determination without the need for column calibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a valuable tool for characterizing the structure and purity of PEGs. By comparing the integration of signals from the repeating ethylene glycol units to those of the terminal groups, the average molecular weight can be calculated. It is important to correctly assign all peaks, including those arising from ¹³C-¹H coupling, to ensure accurate molecular weight determination.

Detailed Experimental Protocol: Molecular Weight Determination of PEGs by MALDI-TOF Mass Spectrometry

This protocol outlines a general procedure for the determination of the molecular weight of a polyethylene glycol sample using MALDI-TOF MS.

Objective: To determine the absolute molecular weight of individual polymer chains in a PEG sample and to characterize the molecular weight distribution.

Materials:

-

Polyethylene glycol (PEG) sample

-

MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix.

-

Cationizing agent: Sodium trifluoroacetate (NaTFA) is often used to promote the formation of sodiated adducts [M+Na]⁺, which are readily detected.

-

Solvent: High-purity ethanol or a mixture of water and acetonitrile.

-

MALDI target plate (ground steel).

-

Micropipettes and sterile tips.

-

Ultrasonic bath.

-

MALDI-TOF Mass Spectrometer.

Procedure:

-

Preparation of Solutions:

-

Matrix Solution: Prepare a saturated solution of CHCA in the chosen solvent (e.g., 10 mg/mL in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid). Use an ultrasonic bath to ensure complete dissolution.

-

Cationizing Agent Solution: Prepare a solution of NaTFA in the solvent (e.g., 10 mg/mL in ethanol).

-

Analyte (PEG) Solution: Dissolve the PEG sample in the solvent to a final concentration of approximately 1-2 mg/mL.

-

-

Sample Preparation for MALDI-TOF MS:

-

Dried-Droplet Method:

-

Mix the matrix solution, cationizing agent solution, and analyte solution in a specific ratio (e.g., 5:1:1 v/v/v).

-

Pipette 0.5-1.0 µL of the mixture onto a spot on the MALDI target plate.

-

Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the matrix and the analyte.

-

-

-

MALDI-TOF MS Analysis:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in the positive ion mode. The mass range should be set to encompass the expected molecular weight of the PEG sample.

-

The laser energy should be optimized to achieve good signal-to-noise ratio while minimizing fragmentation of the polymer chains.

-

Collect a sufficient number of laser shots to obtain a representative spectrum.

-

-

Data Analysis:

-

The resulting mass spectrum will show a distribution of peaks, with each peak corresponding to a specific PEG oligomer adducted with a sodium ion ([M+Na]⁺).

-

The mass difference between adjacent peaks should correspond to the mass of the ethylene glycol repeating unit (approximately 44 Da).

-

From the distribution of peak intensities, various molecular weight averages (e.g., number-average molecular weight (Mn), weight-average molecular weight (Mw)) and the polydispersity index (PDI = Mw/Mn) can be calculated.

-

Application in Drug Development: The PEGylation Workflow

This compound and other polyethylene glycols are extensively used in drug development through a process called PEGylation. PEGylation is the covalent attachment of PEG chains to a therapeutic molecule, such as a protein, peptide, or small molecule drug. This process can significantly improve the pharmacokinetic and pharmacodynamic properties of the drug.

Key benefits of PEGylation include:

-

Prolonged half-life: The increased hydrodynamic size of the PEGylated drug reduces its clearance by the kidneys.

-

Reduced immunogenicity: The PEG chain can mask antigenic sites on the therapeutic molecule, reducing its recognition by the immune system.

-

Improved stability and solubility: PEGylation can protect the drug from enzymatic degradation and increase its solubility in aqueous environments.

The following diagram illustrates a typical workflow for the development of a PEGylated drug, from initial concept to the final product.

Caption: A schematic of the drug development workflow for a PEGylated therapeutic.

This guide provides foundational knowledge on the molecular weight of this compound and the analytical techniques for its characterization, alongside the broader context of its application in the pharmaceutical industry. The provided experimental protocol and workflow diagram are intended to be practical resources for professionals in the field.

References

Solubility of Nonaethylene Glycol: A Technical Guide for Researchers

Introduction

Nonaethylene glycol (NEG), a member of the polyethylene glycol (PEG) family with nine repeating ethylene glycol units, is a versatile liquid polymer with significant applications in the pharmaceutical and drug delivery sectors. Its utility as a solvent, co-solvent, stabilizer, and drug carrier is intrinsically linked to its solubility characteristics in both aqueous and organic media. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of NEG's solubility profile for formulation development and other research applications.

Core Concepts in Solubility

The solubility of a substance is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept governing solubility, suggesting that substances with similar polarities are more likely to be soluble in one another. Polarity is influenced by the presence of functional groups that can participate in intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

This compound possesses both hydrophilic and lipophilic characteristics. The repeating ether linkages and terminal hydroxyl groups contribute to its polarity and ability to form hydrogen bonds with water and other polar solvents. The ethylene backbone provides a degree of nonpolar character, allowing for interaction with organic solvents.

Solubility of this compound in Water and Organic Solvents

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, its structural similarity to polyethylene glycol 400 (PEG 400), which has an average of 9.1 ethylene glycol units, allows for reliable qualitative and semi-quantitative estimations.

This compound is described as having high water solubility due to its repeating ethylene glycol units[1]. It is also characterized by its exceptional solubility and compatibility with various organic solvents[2].

The following table summarizes the available solubility information for this compound and its close analog, PEG 400.

| Solvent | This compound (Qualitative) | Polyethylene Glycol 400 (Qualitative/Semi-Quantitative) |

| Water | High solubility | Miscible[3][4] |

| Methanol | Soluble | Soluble[5] |

| Ethanol | Soluble | Soluble |

| Acetone | Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble | Soluble |

| Tetrahydrofuran (THF) | Soluble | Soluble |

| Chloroform | Soluble | Soluble |

| Dichloromethane | Soluble | Soluble |

| Toluene | Soluble | Soluble |

| Hexane | Insoluble | Insoluble |

| Diethyl Ether | Insoluble | Insoluble |

Note: For a derivative, this compound monododecyl ether, the solubility in water is reported as 100 mg/mL (to turbid), in DMSO as 250 mg/mL, and in ethanol as 100 mg/mL.

Experimental Protocol for Determining Solubility

The following is a detailed protocol for determining the solubility of a liquid substance like this compound in various solvents, based on the widely accepted shake-flask method. This method is suitable for generating equilibrium solubility data.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps and PTFE-lined septa (e.g., 4 mL or 10 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated refractometer)

Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Sample Preparation: Accurately weigh a specific amount of the chosen solvent into a series of glass vials.

-

Addition of Solute: To each vial, add an excess amount of this compound. The goal is to create a saturated solution with a visible excess of the undissolved liquid phase after equilibration. Start with a small amount and incrementally add more if it completely dissolves.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. The agitation should be vigorous enough to ensure thorough mixing of the two phases.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow for phase separation. If separation is slow or incomplete, the vials can be centrifuged at a controlled temperature.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved this compound layer.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any microscopic, undissolved droplets.

-

Quantification: Accurately determine the concentration of this compound in the filtered aliquot using a pre-validated analytical method.

-

Gravimetric Analysis: If the solvent is volatile and the solute is not, the solvent can be evaporated, and the mass of the remaining this compound can be determined.

-

Chromatographic Analysis (HPLC or GC): Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Create a calibration curve by plotting the instrument response versus concentration. Determine the concentration of the unknown sample from the calibration curve.

-

Refractive Index: If there is a significant and linear relationship between the refractive index of the solution and the concentration of this compound, a calibrated refractometer can be used for quantification.

-

-

Data Reporting: Express the solubility as grams of this compound per 100 grams of solvent ( g/100g ) or milligrams per milliliter (mg/mL). The temperature at which the solubility was determined must be reported.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Applications in Drug Development

The solubility of this compound is a critical parameter in various aspects of drug development:

-

Formulation of Poorly Soluble Drugs: NEG can act as a co-solvent to enhance the solubility of hydrophobic active pharmaceutical ingredients (APIs), thereby improving their bioavailability.

-

Parenteral Formulations: Its miscibility with water and biocompatibility make it a suitable vehicle for intravenous and intramuscular injections.

-

Topical and Transdermal Delivery: Its properties as a humectant and penetration enhancer are valuable in creams, ointments, and patches.

-

Bioconjugation and PEGylation: As a discrete length PEG, this compound can be used in the synthesis of well-defined PEGylated molecules, where solubility of the final conjugate is a key consideration.

Conclusion

This compound exhibits favorable solubility in water and a range of polar organic solvents, making it a valuable excipient in pharmaceutical and research settings. While specific quantitative solubility data remains limited, its behavior can be reliably predicted based on its structural similarity to PEG 400. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in their specific solvent systems of interest, enabling informed decisions in formulation development and other scientific endeavors.

References

Synthesis methods for producing nonaethylene glycol.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of nonaethylene glycol (NEG), a discrete oligo(ethylene glycol) of significant interest in bioconjugation, drug delivery, and materials science. The primary method detailed is a stepwise approach utilizing the Williamson ether synthesis, which allows for the controlled construction of the precise nine ethylene glycol unit chain. This method, adapted from established protocols for oligo(ethylene glycol) synthesis, offers a reliable pathway to high-purity, monodisperse NEG.

Core Synthesis Strategy: Stepwise Elongation

The synthesis of this compound is achieved through a multi-step process involving the sequential coupling of smaller, protected ethylene glycol units. This strategy ensures a monodisperse product, avoiding the polydispersity often associated with direct polymerization of ethylene oxide. The overall workflow involves:

-

Protection: A commercially available oligo(ethylene glycol), such as triethylene glycol, is first protected at one terminus to allow for selective reaction at the other hydroxyl group. A common protecting group for this purpose is the benzyl group.

-

Activation: The free hydroxyl group of a second oligo(ethylene glycol) unit is converted into a good leaving group, typically a tosylate or mesylate, to facilitate nucleophilic substitution.

-

Coupling (Williamson Ether Synthesis): The protected oligo(ethylene glycol) is deprotonated to form an alkoxide, which then acts as a nucleophile, displacing the tosylate or mesylate from the activated oligo(ethylene glycol) to form a longer, protected chain.[1][2]

-

Deprotection: The protecting group is removed from the newly formed, longer oligo(ethylene glycol) to reveal a free hydroxyl group.

-

Iteration: The coupling and deprotection steps are repeated with appropriately sized oligo(ethylene glycol) units to achieve the target this compound chain length.

Experimental Protocols

The following protocols describe a representative synthesis of this compound, building up the chain from triethylene glycol and hexaethylene glycol precursors.

Preparation of Triethylene Glycol Monobenzyl Ether Tosylate (BnO-TEG-OTs)

This initial step involves the protection of one hydroxyl group of triethylene glycol with a benzyl group, followed by the activation of the remaining hydroxyl group as a tosylate.

a) Monobenzylation of Triethylene Glycol:

-

Materials: Triethylene glycol, benzyl chloride, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of triethylene glycol (excess, e.g., 3 equivalents) in anhydrous THF is prepared.

-

Sodium hydride (1 equivalent) is added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases.

-

Benzyl chloride (1 equivalent) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield triethylene glycol monobenzyl ether.

-

b) Tosylation of Triethylene Glycol Monobenzyl Ether:

-

Materials: Triethylene glycol monobenzyl ether, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

-

Procedure:

-

Triethylene glycol monobenzyl ether (1 equivalent) is dissolved in a mixture of dichloromethane and pyridine at 0 °C.[3]

-

p-Toluenesulfonyl chloride (1.1 equivalents) is added portion-wise, and the reaction is stirred at 0 °C for 2 hours, then at room temperature overnight.[4]

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the tosylated product, which can be further purified by column chromatography if necessary.

-

Synthesis of Hexaethylene Glycol Monobenzyl Monomethyl Ether

This step involves the coupling of the tosylated triethylene glycol monobenzyl ether with triethylene glycol monomethyl ether via the Williamson ether synthesis.

-

Materials: Triethylene glycol monobenzyl ether tosylate, triethylene glycol monomethyl ether, potassium tert-butoxide, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, triethylene glycol monomethyl ether (1 equivalent) is dissolved in anhydrous THF.

-

Potassium tert-butoxide (1.1 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes to form the alkoxide.

-

A solution of triethylene glycol monobenzyl ether tosylate (1 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction is quenched with water and the THF is removed under reduced pressure.

-

The aqueous residue is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield hexaethylene glycol monobenzyl monomethyl ether.

-

Deprotection: Preparation of Hexaethylene Glycol Monomethyl Ether

The benzyl protecting group is removed via catalytic hydrogenation.

-

Materials: Hexaethylene glycol monobenzyl monomethyl ether, palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas.

-

Procedure:

-

Hexaethylene glycol monobenzyl monomethyl ether is dissolved in methanol or ethanol in a flask suitable for hydrogenation.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas (this can be done using a balloon filled with hydrogen or a dedicated hydrogenation apparatus).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the deprotection is complete (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield hexaethylene glycol monomethyl ether.

-

Final Coupling: Synthesis of this compound Monobenzyl Monomethyl Ether

This step is a second Williamson ether synthesis to couple the hexaethylene glycol monomethyl ether with the previously prepared triethylene glycol monobenzyl ether tosylate.

-

Materials: Hexaethylene glycol monomethyl ether, triethylene glycol monobenzyl ether tosylate, potassium tert-butoxide, anhydrous THF.

-

Procedure:

-

Follow the procedure outlined in step 2, using hexaethylene glycol monomethyl ether as the nucleophile precursor and triethylene glycol monobenzyl ether tosylate as the electrophile.

-

Final Deprotection: Synthesis of this compound Monomethyl Ether

The final product is obtained after the removal of the benzyl protecting group from the this compound derivative.

-

Materials: this compound monobenzyl monomethyl ether, 10% Pd/C, methanol or ethanol, hydrogen gas.

-

Procedure:

-

Follow the procedure outlined in step 3, using this compound monobenzyl monomethyl ether as the substrate. The resulting product is this compound monomethyl ether.

-

To obtain this compound with two hydroxyl end groups, a similar strategy can be employed using a protecting group that can be selectively removed at both ends, or by starting with a symmetrical oligoethylene glycol and performing the coupling reactions accordingly.

Data Presentation

The following tables summarize typical quantitative data for the key reactions in the synthesis of this compound. Yields and reaction times can vary depending on the specific scale and reaction conditions.

Table 1: Tosylation of Oligo(ethylene Glycol)s

| Parameter | Value | Reference |

| Starting Material | Oligo(ethylene glycol) | [4] |

| Reagents | p-Toluenesulfonyl chloride, Pyridine | |

| Solvent | Dichloromethane | |

| Molar Ratio (Glycol:TsCl) | 1 : 1.1 | |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 18 hours | |

| Typical Yield | 79% |

Table 2: Williamson Ether Synthesis for Oligo(ethylene Glycol) Coupling

| Parameter | Value | Reference |

| Nucleophile Precursor | Oligo(ethylene glycol) | |

| Electrophile | Tosylated Oligo(ethylene glycol) | |

| Base | Potassium tert-butoxide or Sodium Hydride | |

| Solvent | Anhydrous Tetrahydrofuran (THF) | |

| Molar Ratio (Nucleophile:Electrophile:Base) | 1 : 1 : 1.1 | - |

| Temperature | 50 - 100 °C (Reflux in THF) | |

| Reaction Time | 1 - 8 hours | |

| Typical Yield | 50 - 95% |

Table 3: Deprotection of Benzyl Ethers

| Parameter | Value | Reference |

| Starting Material | Benzyl-protected Oligo(ethylene glycol) | |

| Catalyst | 10% Palladium on Carbon (Pd/C) | |

| Hydrogen Source | Hydrogen Gas (H₂) | |

| Solvent | Methanol or Ethanol | |

| Temperature | Room Temperature | |

| Reaction Time | 1 - 16 hours | - |

| Typical Yield | > 95% | - |

Visualization of Synthesis Workflow

The following diagram illustrates the logical progression of the multi-step synthesis of this compound monomethyl ether.

Caption: Workflow for the stepwise synthesis of this compound monomethyl ether.

References

An In-depth Technical Guide to the Physical Characteristics of Nonaethylene Glycol at Standard Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of nonaethylene glycol. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and modeling applications.

Introduction

This compound (HO(CH₂CH₂O)₉H), a monodisperse polyethylene glycol (PEG), is a valuable oligomer in various scientific fields, including drug delivery, nanotechnology, and materials science. Its well-defined structure and intermediate chain length give it unique solubility, viscosity, and hydrodynamic properties. Understanding its physical characteristics is paramount for its effective application. Standard Temperature and Pressure (STP) are defined as 273.15 K (0 °C) and 1 atm. However, as this compound is a solid at this temperature, this guide will provide data at a more relevant handling temperature of 20°C (293.15 K), where it exists in a liquid state.

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Units | Conditions |

| Molecular Weight | 414.49[1][2] | g/mol | - |

| Appearance | White to almost white powder or lump[3] | - | Solid State |

| <24°C Solid, >25.2°C Liquid[1] | - | Phase Transition | |

| Melting Point | 24.0 - 26 °C[1] | °C | 1 atm |

| Boiling Point | 148 | °C | at 0.7 mmHg |

| Refractive Index (nD) | 1.46 | - | 20 °C |

| Density | Estimated ~1.11 | g/cm³ | 20 °C |

| Dynamic Viscosity | Estimated ~35-45 | mPa·s | 20 °C |

Experimental Protocols

The determination of the physical properties of liquid polymers like this compound follows standardized experimental procedures. Below are detailed methodologies for key measurements.

3.1. Density Measurement

The density of liquid this compound can be accurately determined using a digital density meter, following a protocol similar to ASTM D4052.

-

Apparatus: A digital density meter equipped with an oscillating U-tube and a temperature-controlled housing.

-

Principle: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample liquid compared to its oscillation frequency when filled with a reference substance (typically air and deionized water). This frequency change is directly related to the density of the sample.

-

Procedure:

-

Calibrate the instrument using dry air and high-purity water at the desired temperature (e.g., 20°C).

-

Inject a small, bubble-free aliquot of the this compound sample into the U-tube.

-

Allow the sample to thermally equilibrate.

-

The instrument will automatically measure the oscillation period and calculate the density.

-

Clean the U-tube with appropriate solvents (e.g., acetone, ethanol) and dry it before the next measurement.

-

3.2. Viscosity Measurement

The kinematic viscosity of this compound can be determined using a glass capillary viscometer, as outlined in ASTM D445. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density.

-

Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a timer.

-

Principle: The method measures the time it takes for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer at a known and precisely controlled temperature.

-

Procedure:

-

Select a viscometer with a capillary size appropriate for the expected viscosity of this compound.

-

Charge the viscometer with the sample, ensuring no air bubbles are present in the capillary.

-

Place the viscometer in the constant-temperature bath set to the desired temperature (e.g., 20°C) and allow it to equilibrate for at least 30 minutes.

-

Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the suction and measure the time it takes for the meniscus of the liquid to pass from the upper to the lower timing mark.

-

Repeat the measurement at least three times and calculate the average flow time.

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer constant.

-

Calculate the dynamic viscosity by multiplying the kinematic viscosity by the density of this compound at the same temperature.

-

3.3. Refractive Index Measurement

The refractive index of liquid this compound can be measured using an Abbe refractometer, following a procedure analogous to ASTM D1218.

-

Apparatus: An Abbe refractometer with a circulating constant-temperature bath and a sodium light source (D-line, 589 nm).

-

Principle: The instrument measures the critical angle of refraction of the sample, which is the angle at which light is totally internally reflected at the interface between the prism and the sample. The refractive index is a function of this critical angle.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Set the circulating bath to the desired temperature (e.g., 20°C) and allow the refractometer prisms to equilibrate.

-

Apply a small drop of the this compound sample to the surface of the lower prism.

-

Close the prisms and allow the sample to form a thin film and reach thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

Read the refractive index from the instrument's scale.

-

Visualization of Property Relationships

The following diagram illustrates the logical workflow for determining the key physical characteristics of this compound.

References

Nonaethylene Glycol: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Nonaethylene glycol, a polyether compound, sees wide application in various scientific and industrial fields, including as a solvent, stabilizer, and surfactant.[1] Its utility in pharmaceutical and cosmetic formulations necessitates a thorough understanding of its safety profile, handling procedures, and toxicological properties. This technical guide provides an in-depth overview of the available data to ensure its safe and effective use in research and development.

Core Safety and Handling

Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment. Personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn when handling the substance.[2][3] Work should be conducted in a well-ventilated area to avoid the inhalation of any dust or aerosols that may form.[2] In case of accidental contact, it is crucial to follow standard first aid procedures.

First Aid Measures at a Glance:

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[2]

-

Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.

For detailed spill cleanup and disposal procedures, consult the safety data sheet (SDS) provided by the supplier. In general, spills should be contained and absorbed with a non-combustible material, and the area should be well-ventilated.

Toxicological Profile

The toxicological data for this compound is primarily derived from studies on polyethylene glycols (PEGs) of similar molecular weight, such as PEG 400. Overall, this compound is considered to have a low toxicity profile.

Acute Toxicity

Irritation

Skin Irritation: this compound is classified as causing skin irritation. However, studies on various polyethylene glycols, including those with molecular weights similar to this compound, have shown them to be non-irritating to the skin of rabbits and guinea pigs. It is advisable to avoid prolonged or repeated skin contact.

Eye Irritation: this compound is categorized as causing serious eye irritation. Studies on analogous PEGs have demonstrated mild, transient ocular irritation in rabbits. Direct contact with the eyes should be avoided through the use of appropriate eye protection.

Chronic Toxicity and Other Endpoints

Comprehensive long-term toxicity, carcinogenicity, mutagenicity, and reproductive toxicity data specific to this compound are limited. However, extensive reviews of the broader class of polyethylene glycols by the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that PEGs are not carcinogenic. Furthermore, reproductive and developmental toxicity are not expected from PEG esters and diesters. It is important to note that while PEGs are generally safe for use on intact skin, sensitization and nephrotoxicity have been observed in burn patients treated with PEG-based creams. Therefore, this compound should not be used on damaged skin.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its close analog, PEG 400.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H38O10 | |

| Molecular Weight | 414.49 g/mol | |

| CAS Number | 3386-18-3 | |

| Appearance | <24°C Solid, >25.2°C Liquid | |

| Melting/Freezing Point | 24.0-25.2 °C | |

| Boiling Point | 190 °C at 0.01 mmHg |

Table 2: Toxicological Data

| Endpoint | Species | Route | Result | Classification | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 10,000 mg/kg (for PEG 400) | Low Toxicity | |

| Acute Oral Toxicity | - | - | - | Category 4 (Harmful if swallowed) | |

| Skin Irritation | - | Dermal | - | Causes skin irritation | |

| Eye Irritation | - | Ocular | - | Causes serious eye irritation |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined in the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The following provides an overview of the protocols relevant to the toxicological profile of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to estimate the acute oral toxicity of a substance with the use of a reduced number of animals.

Methodology Overview:

-

Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

-

Housing and Fasting: Animals are housed individually and fasted prior to dosing (food, but not water, is withheld).

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

-

Dose Levels: The test uses a stepwise procedure with a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cutoff values.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology Overview:

-

Animal Selection: Healthy, young adult albino rabbits are the preferred species.

-

Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application of Test Substance: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and if necessary, for up to 14 days to assess reversibility.

-

Scoring: The reactions are scored using a standardized system to determine the level of irritation.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test assesses the potential of a substance to produce irritation or damage to the eye.

Methodology Overview:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application of Test Substance: A single dose of the test substance (typically 0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to evaluate the reversibility of any effects.

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored using a standardized system to classify the irritant potential of the substance.

Visualizations

The following diagrams illustrate the generalized workflows for the key toxicological tests described above.

References

Key Research Applications of Nonaethylene Glycol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nonaethylene glycol (NEG), a discrete polyethylene glycol (PEG) with nine ethylene glycol units, is a versatile molecule with significant applications in biomedical research and drug development. Its precise length and defined molecular weight offer advantages over polydisperse PEG polymers, enabling greater control and reproducibility in various applications. This technical guide provides an in-depth overview of the core research applications of this compound, focusing on its role in drug delivery, as a bioconjugation linker, in protein stabilization, and for surface modification.

This compound in Drug Delivery Systems

This compound is utilized in drug delivery systems to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents. It can be incorporated into nanoparticles, hydrogels, and other drug carriers.

Nanoparticle Formulations

This compound can be used to form the hydrophilic shell of lipid nanoparticles (LNPs) for the delivery of therapeutics like siRNA. The PEG layer provides a "stealth" characteristic, reducing recognition by the immune system and prolonging circulation time.

Experimental Protocol: Preparation of this compound-Containing Lipid Nanoparticles for siRNA Delivery

This protocol is adapted from general LNP formulation procedures and specifies the use of a this compound-lipid conjugate.

Materials:

-

Ionizable cationic lipid (e.g., DOTAP)

-

Helper lipid (e.g., DOPE)

-

Cholesterol

-

This compound-lipid conjugate (e.g., DMG-PEG9)

-

siRNA

-

Ethanol

-

Aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device

Procedure:

-

Lipid Stock Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound-lipid conjugate in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Aqueous Phase Preparation: Dissolve the siRNA in the aqueous buffer.

-

Nanoparticle Formation: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the siRNA-aqueous buffer solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).

-

Dialysis: Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) to remove ethanol and unencapsulated siRNA.

-

Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Logical Workflow for Lipid Nanoparticle Formulation

Hydrogel Formulations

This compound can be used as a crosslinker or as a hydrophilic component in hydrogel networks for controlled drug release. The hydrophilicity of NEG influences the swelling behavior of the hydrogel, which in turn affects the drug release kinetics.

Drug Release Kinetics from a Representative PEG-based Hydrogel

While specific data for this compound hydrogels is limited, the following table represents typical release data for a model drug from a PEG-based hydrogel. The release kinetics often follow models such as the Higuchi or Korsmeyer-Peppas models, indicating diffusion-controlled release.

| Time (hours) | Cumulative Drug Release (%) |

| 1 | 15.2 |

| 2 | 25.8 |

| 4 | 40.1 |

| 8 | 62.5 |

| 12 | 78.9 |

| 24 | 95.3 |

Note: This data is representative and the actual release profile would depend on the specific hydrogel formulation and drug.

This compound as a Bioconjugation Linker

Discrete PEGs like this compound are widely used as linkers in bioconjugation to connect biomolecules, such as antibodies, to therapeutic payloads, such as small molecule drugs in antibody-drug conjugates (ADCs). These linkers can improve the solubility and stability of the conjugate and influence its pharmacokinetic properties.

Experimental Protocol: Synthesis of a Heterobifunctional this compound Linker (Mal-PEG9-NHS ester)

This protocol outlines the synthesis of a common heterobifunctional linker, maleimide-PEG9-N-hydroxysuccinimide ester, which can be used to conjugate a thiol-containing molecule to an amine-containing molecule.

Materials:

-

α-Maleimido-ω-hydroxy-nonaethylene glycol

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

N-Hydroxysuccinimide (NHS)

Procedure:

-

Dissolve α-Maleimido-ω-hydroxy-nonaethylene glycol and N,N'-Disuccinimidyl carbonate in anhydrous DCM.

-

Add triethylamine to the solution and stir at room temperature under an inert atmosphere for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a mild acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to obtain the pure Mal-PEG9-NHS ester.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a NEG Linker

Protein Stabilization with this compound

Polyethylene glycols are known to affect the stability of proteins. While high molecular weight PEGs can sometimes decrease thermal stability, shorter oligomers like this compound can have varying effects depending on the protein and solution conditions. They can act as cryoprotectants or influence thermal stability.

Quantitative Data: Effect of a Short-Chain PEG on Protein Thermal Stability

| Cosolvent | Concentration (w/v) | Melting Temperature (Tm) (°C) | ΔTm (°C) |

| Buffer Only | 0% | 75.2 | - |

| This compound | 5% | 74.8 | -0.4 |

| This compound | 10% | 74.5 | -0.7 |

Note: This data is illustrative. The actual effect of this compound on protein stability needs to be determined experimentally for each protein.

Surface Modification with this compound

This compound can be used to modify surfaces to create biocompatible and protein-repellent coatings. This is particularly important for medical implants, biosensors, and drug delivery particles to prevent non-specific protein adsorption (biofouling).

Experimental Protocol: Surface Modification of a Silica Surface with this compound

This protocol describes a general method for grafting this compound onto a silica surface using a silane coupling agent.

Materials:

-

Silica substrate (e.g., silicon wafer with a native oxide layer)

-

This compound with a terminal reactive group (e.g., hydroxyl)

-

Silane coupling agent (e.g., (3-aminopropyl)triethoxysilane, APTES)

-

Anhydrous toluene

-

Piranha solution (for cleaning)

Procedure:

-

Surface Cleaning: Clean the silica substrate with Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups on the surface. (Caution: Piranha solution is extremely corrosive and reactive).

-

Silanization: Immerse the cleaned substrate in a solution of APTES in anhydrous toluene to form an amine-terminated self-assembled monolayer.

-

NEG Grafting: Activate the terminal hydroxyl group of this compound (e.g., by converting it to an NHS ester) and react it with the amine-functionalized surface to form a stable amide bond.

-

Washing and Characterization: Thoroughly wash the surface to remove any non-covalently bound molecules and characterize the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements.

Logical Relationship in Surface Modification for Biocompatibility

This technical guide provides a foundational understanding of the key research applications of this compound. For specific experimental designs, it is crucial to consult detailed research articles and optimize protocols for the particular application and molecules involved. The discrete nature of this compound continues to make it a valuable tool for researchers seeking precision and control in the fields of drug delivery, bioconjugation, and biomaterial science.

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of nonaethylene glycol and its classification within the broader family of polyethylene glycols (PEGs). It outlines the structural relationship, comparative physicochemical properties, synthesis and analysis protocols, and applications in the scientific and pharmaceutical fields.

Core Relationship: A Monodisperse Oligomer vs. a Polydisperse Polymer

Polyethylene glycol (PEG) is a polyether compound synthesized through the polymerization of ethylene oxide. Its structure is represented by the general formula H−(O−CH₂−CH₂)n−OH.[1][2] The subscript 'n' denotes the number of repeating ethylene oxide units and can range from a few units to many thousands. Consequently, most standard PEG preparations are polydisperse, meaning they consist of a mixture of polymer chains with a distribution of molecular weights.

This compound is a specific, monodisperse form of PEG.[3][4] In its pure form, every molecule of this compound contains precisely nine ethylene oxide units (n=9). It is chemically named 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol.[5] Therefore, this compound is not merely related to PEG; it is a discrete, single-molecular-weight oligomer within the PEG family. This precise chain length is critical for applications requiring high purity and defined molecular structure, such as in the synthesis of PROTACs (Proteolysis Targeting Chimeras) where it can be used as a linker.

Figure 1: Hierarchical relationship of this compound to the PEG family.

Comparative Physicochemical Properties

The properties of PEGs vary significantly with their molecular weight and polydispersity. Low molecular weight PEGs (e.g., PEG 200, 400) are viscous liquids at room temperature, while higher molecular weight PEGs are waxy solids. This compound, with a defined molecular weight, presents as a white to off-white solid.

Table 1: Physicochemical Data Comparison

| Property | This compound | Polyethylene Glycol 400 (Representative Liquid PEG) | Polyethylene Glycol 1000 (Representative Solid PEG) |

| CAS Number | 3386-18-3 | 25322-68-3 | 25322-68-3 |

| Molecular Formula | C₁₈H₃₈O₁₀ | H(OCH₂CH₂)nOH; n ≈ 8.7 | H(OCH₂CH₂)nOH; n ≈ 22.3 |

| Molecular Weight (MW) | 414.5 g/mol (Monodisperse) | 380-420 g/mol (Average) | 950-1050 g/mol (Average) |

| Physical Form | White to almost white powder or lump | Clear, viscous liquid | White, waxy solid |

| XLogP3-AA | -2.3 | -1.3 | -0.5 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 10 | ~10 | ~24 |

| Solubility | Soluble in water and many organic solvents. | Soluble in water, ethanol, acetonitrile, benzene. | Soluble in water and many organic solvents. |

Experimental Protocols

The synthesis and analysis of monodisperse oligomers like this compound require precise methodologies distinct from those for polydisperse PEGs.

Standard polymerization of ethylene oxide is unsuitable for producing monodisperse this compound due to the resulting distribution of chain lengths. A controlled, stepwise synthesis is required. One established method is based on the Williamson ether synthesis, coupling smaller, protected glycol units.

Objective: To synthesize this compound from triethylene glycol precursors.

Methodology:

-

Preparation of Monotosylated Triethylene Glycol: React triethylene glycol with one equivalent of p-toluenesulfonyl chloride (TsCl) in a suitable base (e.g., pyridine) at 0°C. The reaction is carefully controlled to favor monosubstitution. The product is purified via column chromatography.

-

Preparation of Triethylene Glycol Monosodium Salt: React triethylene glycol with one equivalent of a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (N₂ or Ar).

-

First Coupling Reaction (to Hexaethylene Glycol): Add the purified monotosylated triethylene glycol to the solution of the triethylene glycol monosodium salt. The alkoxide displaces the tosylate group, forming hexaethylene glycol. This product is then purified.

-

Second Coupling Reaction (to this compound): Repeat the process. First, create the monosodium salt of the purified hexaethylene glycol. Then, react this salt with another equivalent of monotosylated triethylene glycol. This yields this compound.

-

Purification: The final product must be rigorously purified, typically using column chromatography on silica gel, to separate the desired this compound from starting materials and byproducts (e.g., dodecaethylene glycol).

Figure 2: Workflow for the stepwise synthesis of this compound.

Confirming the identity, purity, and molecular weight of PEGs is crucial. A combination of techniques is often employed.

Objective: To characterize a synthesized PEG sample and determine its molecular weight and purity.

Methodology:

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Purpose: To confirm the structure and determine the number-average molecular weight (Mn).

-

Protocol: Dissolve a known quantity of the PEG sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Acquire the ¹H NMR spectrum. The large signal around 3.6-3.7 ppm corresponds to the repeating -CH₂CH₂O- protons. The signals from the terminal -OH groups and any end-cap groups (like a methoxy group) will be distinct. The molecular weight is calculated by comparing the integration of the repeating unit signal to the integration of the terminal group signal. For high molecular weight PEGs, care must be taken to account for ¹³C satellite peaks, which can overlap with terminal group signals and lead to erroneous calculations if ignored.

-

-

Mass Spectrometry (MS):

-

Purpose: To determine the exact molecular weight and assess polydispersity.

-

Protocol: Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used. For this compound, a single major peak corresponding to its monoisotopic mass (e.g., [M+Na]⁺) should be observed, confirming its monodisperse nature. For polydisperse PEGs, a distribution of peaks will be seen, each corresponding to a different chain length, from which the average molecular weight can be calculated.

-

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

-

Purpose: To determine the molecular weight distribution (polydispersity index, PDI).

-

Protocol: The sample is dissolved in a suitable mobile phase (e.g., THF) and injected into the GPC system. The molecules are separated based on their hydrodynamic volume. The elution time is compared to a calibration curve generated from known PEG standards. For this compound, a very sharp, single peak is expected, indicating a PDI close to 1.0. A polydisperse PEG will show a broader peak.

-

Applications in Research and Drug Development

Both generic PEGs and specific oligomers like this compound are invaluable in the pharmaceutical sciences.

Polyethylene Glycol (PEG): The primary application of PEG in drug development is PEGylation , the covalent attachment of PEG chains to therapeutic molecules such as proteins, peptides, or small molecules.

-

Improves Pharmacokinetics: PEGylation increases the hydrodynamic size of the drug, which reduces its renal clearance and prolongs its circulation half-life.

-

Reduces Immunogenicity: The flexible PEG chain creates a hydrophilic cloud around the drug, masking it from the immune system and reducing antibody formation.

-

Enhances Solubility and Stability: PEG can increase the water solubility of hydrophobic drugs and protect them from enzymatic degradation.

-

Drug Delivery Systems: PEG is a key component in nanocarriers like liposomes and micelles, where it forms a "stealth" layer to prevent opsonization and uptake by the mononuclear phagocyte system. This is famously used in mRNA vaccine lipid nanoparticle (LNP) delivery systems.

This compound: As a monodisperse compound, this compound is used when precise linker length and chemical composition are paramount.

-

Linker Technology: It is used as a flexible, hydrophilic linker in complex molecules. Its defined length is critical in applications like PROTACs, where it connects a target-binding moiety and an E3 ligase-binding moiety, and the distance between them is crucial for efficacy.

-

Surface Modification: Used to create well-defined, functionalized surfaces (e.g., in biosensors or on nanoparticles) where a uniform coating is required.

-

Research Standards: Pure this compound serves as an excellent standard for calibrating analytical instruments like mass spectrometers and chromatographs used for polymer analysis.

-

Excipient in Formulations: It can serve as a high-purity excipient, solvent, or stabilizer in pharmaceutical and cosmetic formulations where batch-to-batch consistency is critical.

References

- 1. Polyethylene Glycol | PEG 4000, 6000, 8000, 12000 | Venus Ethoxyethers [venus-goa.com]

- 2. Polyethylene glycol - Wikipedia [en.wikipedia.org]

- 3. This compound | 3386-18-3 [chemicalbook.com]

- 4. This compound | 3386-18-3 | Benchchem [benchchem.com]

- 5. This compound | C18H38O10 | CID 4867 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Nonaethylene Glycol as a Hydrophilic Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol (PEG9) is a discrete polyethylene glycol (dPEG®) linker that has emerged as a valuable tool in bioconjugation and drug development. Its hydrophilic nature, precise length, and biocompatibility make it an ideal choice for connecting biomolecules, such as antibodies and proteins, to therapeutic payloads or other functional moieties. The incorporation of a this compound linker can enhance the solubility and stability of the resulting conjugate, improve its pharmacokinetic profile, and provide optimal spacing between the conjugated partners.